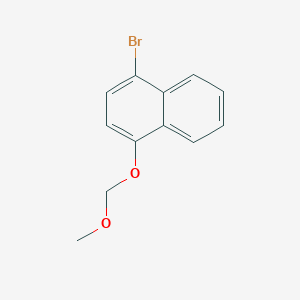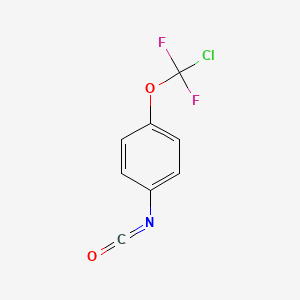
2-(Trifluoromethylsulfonyl)naphthalene
Overview
Description
2-(Trifluoromethylsulfonyl)naphthalene (TFSN) is a novel compound with a wide range of potential applications in scientific research. It has been studied for its ability to act as a catalyst for the synthesis of various compounds and for its possible therapeutic and medical applications.
Scientific Research Applications
2-(Trifluoromethylsulfonyl)naphthalene has been studied for its potential applications in scientific research. It has been used as a catalyst for the synthesis of various compounds, such as anilines and amines. It has also been used in the synthesis of various pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory drugs. In addition, 2-(Trifluoromethylsulfonyl)naphthalene has been studied for its potential therapeutic and medical applications, such as its ability to reduce inflammation and its potential to act as an antioxidant.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethylsulfonyl)naphthalene is not yet fully understood. However, it is believed that 2-(Trifluoromethylsulfonyl)naphthalene acts as an electron-withdrawing group, which can facilitate the formation of a new bond between two atoms or molecules. This new bond can then be used to form a variety of compounds. In addition, 2-(Trifluoromethylsulfonyl)naphthalene has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of certain enzymes involved in inflammation.
Biochemical and Physiological Effects
2-(Trifluoromethylsulfonyl)naphthalene has been studied for its potential biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes involved in inflammation. In addition, 2-(Trifluoromethylsulfonyl)naphthalene has been shown to have antioxidant properties, which may be due to its ability to scavenge reactive oxygen species. Finally, 2-(Trifluoromethylsulfonyl)naphthalene has been shown to have anti-cancer properties, which may be due to its ability to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
2-(Trifluoromethylsulfonyl)naphthalene has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be used in a variety of reactions. In addition, it is a relatively stable compound, which makes it suitable for use in a variety of experiments. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively slow-acting compound, which can make it difficult to use in some experiments. In addition, it is a relatively toxic compound, which can make it hazardous to use in some experiments.
Future Directions
There are a number of potential future directions for research into 2-(Trifluoromethylsulfonyl)naphthalene. For example, further research could be conducted into its potential therapeutic and medical applications. In addition, further research could be conducted into its potential biochemical and physiological effects, as well as its potential antioxidant and anti-cancer properties. Finally, further research could be conducted into its potential use as a catalyst for the synthesis of various compounds.
Synthesis Methods
2-(Trifluoromethylsulfonyl)naphthalene can be synthesized using a variety of methods. One method involves the reaction of trifluoromethanesulfonyl chloride (CF3SO2Cl) with a substituted naphthalene in the presence of a base such as sodium carbonate (Na2CO3). This reaction produces the desired 2-(Trifluoromethylsulfonyl)naphthalene product and a by-product of sodium trifluoromethanesulfonate (NaCF3SO3). Another method involves the reaction of trifluoromethanesulfonyl chloride (CF3SO2Cl) with a substituted naphthalene in the presence of a base such as potassium carbonate (K2CO3). This reaction produces the desired 2-(Trifluoromethylsulfonyl)naphthalene product and a by-product of potassium trifluoromethanesulfonate (KCF3SO3).
properties
IUPAC Name |
2-(trifluoromethylsulfonyl)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2S/c12-11(13,14)17(15,16)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYRVSZJZLEEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277372 | |
| Record name | 2-[(Trifluoromethyl)sulfonyl]naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethylsulfonyl)naphthalene | |
CAS RN |
1357626-47-1 | |
| Record name | 2-[(Trifluoromethyl)sulfonyl]naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357626-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Trifluoromethyl)sulfonyl]naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B6291910.png)
![[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol](/img/structure/B6291911.png)

![6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one](/img/structure/B6291925.png)
![Poly[3-(hexylthio)thiophene-2,5-diyl]](/img/structure/B6291940.png)
